1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid

Vue d'ensemble

Description

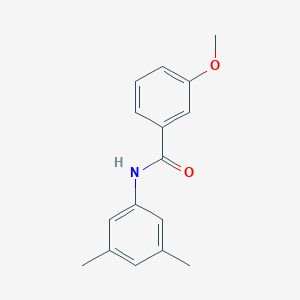

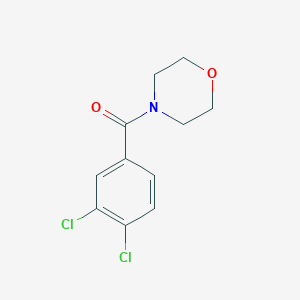

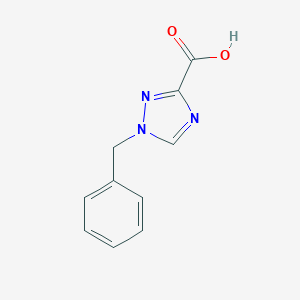

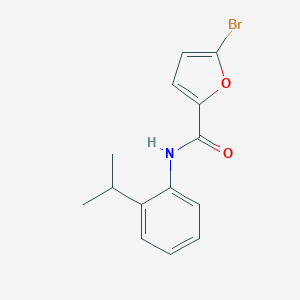

1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid is a chemical compound. It is a derivative of 1,2,4-triazole-3-carboxylic Acid, which is a major metabolite of the antiviral agent Ribavirin . The planes of the triazole and phenyl rings are almost perpendicular to each other .

Molecular Structure Analysis

The molecular structure of this compound involves a triazole ring attached to a benzyl group and a carboxylic acid group . The planes of the triazole and phenyl rings are almost perpendicular to each other .

Physical and Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 203.2 g/mol . More specific physical and chemical properties are not detailed in the search results .

Applications De Recherche Scientifique

1. Chemical Structure and Properties

1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid demonstrates notable properties in its chemical structure. For instance, a study by (Zhang, Deng, & Ng, 2012) revealed that in its compound form, it displays nearly planar carboxylic acid molecules and carboxylate anions, which are linked by various hydrogen bonds, forming a ribbon structure in the crystal.

2. Synthesis and Crystallography

The synthesis processes of compounds involving this compound are of significant interest. (Qin, Xue, Qiao, & Zhang, 2014) studied its crystalline structure, noting the angles and distances between its molecular components, which contribute to understanding its physical and chemical properties.

3. Role in Drug Development

The triazole unit, of which this compound is a part, plays a vital role in drug development. (Rafah F.Al-Smaisim, 2010) discussed the synthesis of various triazole derivatives from 4-aminobenzoic acid, which are identified for their potential in therapeutic applications.

4. Antifungal and Antibacterial Activity

Research by (Nikalje, Ghodke, Khan, & Sangshetti, 2015) focused on the antifungal and antibacterial properties of 1,2,4-triazole-5-carboxylic acid derivatives. Their study highlighted the potential of these compounds in combating various fungal and bacterial infections.

5. Triazole-Based Scaffolds in Peptidomimetics

The application of triazole-based scaffolds in the field of peptidomimetics is another area of interest. (Ferrini, Chandanshive, Lena, Comes Franchini, Giannini, Tafi, & Taddei, 2015) discussed the synthesis of 5-amino-1,2,3-triazole-4-carboxylates, showcasing their importance in creating biologically active compounds.

Mécanisme D'action

Target of Action

It’s known that triazole derivatives can interact with a variety of biological targets, including enzymes and receptors, due to their versatile structure .

Mode of Action

It’s known that triazole derivatives can interact with their targets through various mechanisms, such as electrostatic interaction, pi-anion interaction, h-bonding, and van der waals interaction .

Biochemical Pathways

Triazole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .

Pharmacokinetics

The pharmacokinetic properties of 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid are as follows :

Result of Action

Triazole derivatives have been reported to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Analyse Biochimique

Biochemical Properties

It is known that the 1,2,4-triazole moiety, to which this compound belongs, has high chemical stability . This stability allows it to withstand acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperatures .

Molecular Mechanism

It is known that the N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This suggests that 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid may have potential enzyme inhibition or activation effects.

Propriétés

IUPAC Name |

1-benzyl-1,2,4-triazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c14-10(15)9-11-7-13(12-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NECVCOZCCWXGLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60577127 | |

| Record name | 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60577127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138624-97-2 | |

| Record name | 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60577127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B186094.png)